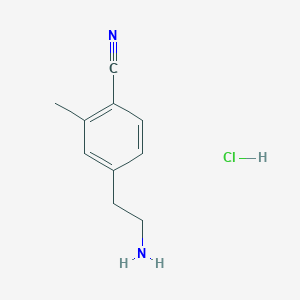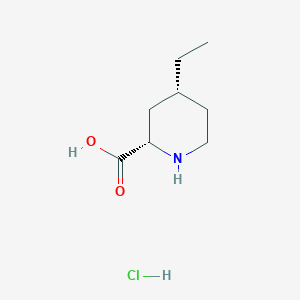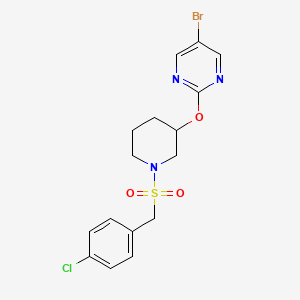
5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with bromine and a piperidine ring linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized via a Mannich reaction or by hydrogenation of pyridine derivatives.
Sulfonylation: The 4-chlorobenzyl group can be introduced through a sulfonylation reaction using 4-chlorobenzyl chloride and a suitable base like triethylamine.
Ether Formation: The final step involves the formation of the ether bond between the piperidine derivative and the brominated pyrimidine core, typically using a Williamson ether synthesis approach with a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially being reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Sulfides or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in proteins, while the halogen atoms might enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)benzene
- 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)thiazole
Uniqueness
Compared to similar compounds, 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine stands out due to its pyrimidine core, which can engage in unique interactions with biological targets. The combination of bromine and chlorine atoms, along with the sulfonyl group, provides a distinct electronic environment that can influence its reactivity and binding properties.
Properties
IUPAC Name |
5-bromo-2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUSSWZKBLZGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)
![4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756690.png)
![methyl 4-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate](/img/structure/B2756691.png)
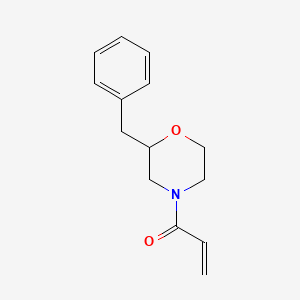
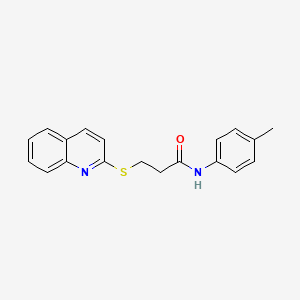
![N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B2756698.png)
![methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2756699.png)

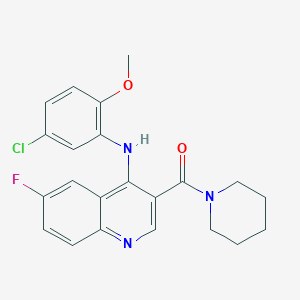
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2756706.png)
